7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure features a 3-fluorophenyl group at position 7 and a 4-(2-fluorophenyl)piperazinyl moiety at position 2. Piperazine substituents are common in bioactive molecules due to their conformational flexibility and ability to engage in hydrogen bonding . This compound’s unique substitution pattern distinguishes it from analogs with para-fluorophenyl or non-fluorinated groups, which may influence pharmacological and physicochemical properties.
Properties
IUPAC Name |
7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c23-15-5-3-4-14(12-15)16-13-30-20-19(16)25-22(26-21(20)29)28-10-8-27(9-11-28)18-7-2-1-6-17(18)24/h1-7,12-13H,8-11H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYICXMHAQTZUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, strong bases or acids, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent. Research indicates that compounds with similar structures exhibit activity against various viruses, including coronaviruses and influenza viruses. The mechanism typically involves interference with viral replication processes or inhibition of viral entry into host cells .
Anticancer Properties
The compound's ability to modulate signaling pathways involved in cancer progression has been explored. It has shown promise in inhibiting key enzymes and receptors associated with tumor growth, such as the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial for cell survival and proliferation, making it a target for cancer therapy .
Neurological Applications
Given the structural similarity to piperazine derivatives, the compound may have implications in treating neurological disorders. Piperazine-based compounds are known for their activity as serotonin receptor modulators, which can be beneficial in conditions like anxiety and depression. Further research is needed to elucidate its specific effects on neurotransmitter systems .
Case Study 1: Antiviral Screening
In a study published in Nature Communications, a series of thieno[3,2-d]pyrimidin derivatives were screened for antiviral activity against SARS-CoV-2. The results indicated that certain modifications to the structure enhanced efficacy against viral replication in vitro, suggesting a potential pathway for drug development based on this scaffold .
Case Study 2: Cancer Cell Line Testing
A comprehensive evaluation of various thieno[3,2-d]pyrimidin compounds was conducted using different cancer cell lines (e.g., breast and lung cancer). The study demonstrated that modifications to the piperazine moiety could significantly alter the cytotoxic effects and selectivity towards cancer cells compared to normal cells .
Mechanism of Action
The mechanism of action of 7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Analogs:
Analysis:
- Fluorine Position: The target compound’s 3-fluorophenyl group (meta-substitution) introduces distinct electronic effects compared to para-fluorophenyl analogs. Meta-substitution may reduce steric clashes in target binding pockets compared to ortho- or para-substituted analogs (e.g., ’s 4-fluorophenyl group) .
- Piperazine Substitution: The 2-fluorophenylpiperazine moiety provides a balance of electron-withdrawing (fluorine) and π-π stacking (phenyl) interactions, differing from benzylpiperazine () or non-aromatic piperidines ().
Bactericidal Activity:
- Fluorinated thieno[2,3-d]pyrimidinones (e.g., ) show 10–20% higher inhibition rates against fungal pathogens compared to non-fluorinated analogs. The target compound’s dual fluorination may further enhance membrane permeability or enzyme inhibition .
Receptor Interactions:
- Piperazine-containing compounds (e.g., ’s sigma-2 agonists) demonstrate apoptosis induction in cancer cells via caspase-independent pathways. The target compound’s fluorophenyl groups may enhance sigma receptor affinity, though experimental validation is needed .
Physicochemical Properties
Key Observations:
- The thieno-fused core contributes to low aqueous solubility, a common limitation in this class, necessitating formulation optimization .
Biological Activity
The compound 7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of thienopyrimidine derivatives. This compound is notable for its potential biological activities, particularly in the field of pharmacology, where it may interact with various molecular targets including enzymes and receptors.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Core Structure : Thieno[3,2-d]pyrimidin-4-one
- Substituents :
- 3-Fluorophenyl group at position 7
- Piperazine moiety substituted with a 2-fluorophenyl group at position 2
This unique arrangement of functional groups contributes to its distinctive biological properties.
Biological Activity
Research indicates that compounds within the thienopyrimidine class exhibit diverse biological activities, including:
- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Receptor Modulation : It has potential as an agonist or antagonist for certain receptors in the nervous system.
The biological activity is primarily linked to its ability to interact with specific molecular targets such as equilibrative nucleoside transporters (ENTs). Studies have shown that modifications in the fluorophenyl moiety significantly impact the binding affinity and selectivity towards these targets. For instance, the presence of halogen substituents enhances inhibitory effects on ENT1 and ENT2 transporters, which are crucial in nucleotide synthesis and adenosine regulation .
Study 1: Structure-Activity Relationship (SAR)
A study explored the SAR of various analogues of related compounds, focusing on their inhibitory effects on ENTs. The findings demonstrated that structural modifications could enhance selectivity and potency against ENT1 and ENT2. Specifically, compounds with fluorinated phenyl groups exhibited improved binding characteristics compared to their non-fluorinated counterparts .
Study 2: In Vitro Evaluation
In vitro evaluations using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 revealed that certain derivatives of thienopyrimidines displayed significant inhibitory activity. The most potent analogue reduced the maximum velocity () of [^3H]uridine uptake without affecting the Michaelis constant (), indicating a non-competitive inhibition mechanism .
Data Table: Comparison of Biological Activities
| Compound Name | Target | IC50 (µM) | Mechanism of Action | Selectivity |
|---|---|---|---|---|
| Compound A | ENT1 | 0.5 | Non-competitive | High |
| Compound B | ENT2 | 0.8 | Competitive | Moderate |
| This compound | ENT1/ENT2 | TBD | TBD | TBD |
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis of this thieno[3,2-d]pyrimidin-4-one derivative typically involves:
- Core Formation : Cyclocondensation of thiophene and pyrimidine precursors under reflux conditions. Solvents like DMF or ethanol are used, with catalysts (e.g., ZnCl₂) to accelerate ring closure .
- Substitution Reactions :
- Piperazine Introduction : Coupling the piperazin-1-yl group at position 2 via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and inert atmospheres .
- Fluorophenyl Attachment : Suzuki-Miyaura coupling for aryl group introduction, optimized with Pd(PPh₃)₄ and base (e.g., Na₂CO₃) in aqueous/organic biphasic systems .
- Optimization : Control reaction temperature (60–120°C), solvent polarity, and stoichiometric ratios to minimize by-products (e.g., dimerization). Purification via column chromatography (silica gel, hexane/EtOAc) is critical .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and piperazine substituents?
- Substituent Variation :
- Replace 3-fluorophenyl with chloro /methoxy groups to assess electronic effects on receptor binding .
- Modify the piperazine ring with bulky substituents (e.g., trifluoromethyl) to study steric hindrance .
- Biological Assays :
- Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values.
- Use molecular docking to correlate substituent positions with binding affinity to active sites (e.g., ATP pockets) .
- Data Analysis : Employ multivariate regression to quantify contributions of lipophilicity (ClogP) and electronic parameters (Hammett constants) to activity .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to verify substituent positions (e.g., piperazine CH₂ at δ ~3.5 ppm, aromatic fluorophenyl signals) .
- ¹⁹F NMR to confirm fluorine substitution patterns (distinct shifts for 2- vs. 3-fluorophenyl groups) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₁₉F₂N₅OS) with <2 ppm error .
- X-ray Crystallography : Resolve 3D conformation, highlighting dihedral angles between thienopyrimidine and fluorophenyl groups .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell line, ATP concentration) to eliminate protocol variability .
- Impurity Analysis : Use HPLC-MS to detect trace by-products (e.g., unreacted precursors) that may skew bioactivity results .
- Target Profiling : Employ SPR (Surface Plasmon Resonance) to measure direct binding kinetics to suspected targets, reducing false positives from off-target effects .
Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action?
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values .
- Cellular Pathways : Use RNA-seq or phosphoproteomics to identify downstream signaling pathways affected (e.g., MAPK/ERK) .
- In Silico Modeling : Conduct molecular dynamics simulations to assess stability of compound-target complexes over time (e.g., 100 ns trajectories) .
Advanced: What pharmacological applications are hypothesized based on structural analogs?
- Anticancer Potential : Analogous thienopyrimidines inhibit EGFR or VEGFR-2 kinases, suggesting antitumor activity. Validate via MTT assays in cancer cell lines .
- Antimicrobial Activity : Fluorinated analogs disrupt bacterial DNA gyrase ; test against Gram-positive/negative strains using MIC assays .
- Neuroprotective Effects : Piperazine-containing derivatives modulate 5-HT receptors ; evaluate in neuronal apoptosis models .
Basic: How can researchers ensure analytical purity for reliable experimental outcomes?
- Chromatographic Methods :
- HPLC : Use C18 columns (ACN/water gradient) with UV detection at 254 nm. Aim for >95% purity .
- TLC : Monitor reaction progress with silica plates (Rf ~0.5 in 7:3 hexane/EtOAc) .
- Thermal Analysis : DSC (Differential Scanning Calorimetry) to confirm crystalline form and absence of polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
